molecular formula C21H16F2N2O2S B11434797 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11434797
M. Wt: 398.4 g/mol
InChI Key: JTNOPLMJUCHLBX-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine-2,4-dione core substituted with two fluorinated aromatic groups (4-fluorobenzyl and 4-fluorophenyl) and methyl groups at positions 5 and 4. The fluorine atoms enhance lipophilicity and metabolic stability, while the methyl groups contribute to steric bulk and hydrophobic interactions.

Properties

Molecular Formula

C21H16F2N2O2S

Molecular Weight

398.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16F2N2O2S/c1-12-13(2)28-20-18(12)19(26)25(17-9-7-16(23)8-10-17)21(27)24(20)11-14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3

InChI Key

JTNOPLMJUCHLBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

Origin of Product

United States

Biological Activity

The compound 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative belonging to the thienopyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action and potential therapeutic applications.

Chemical Structure

The structural formula of the compound is represented as follows:

C17H16F2N2O2S\text{C}_{17}\text{H}_{16}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thieno[2,3-d]pyrimidine core with fluorobenzyl and fluorophenyl substituents that enhance its pharmacological profile.

Biological Activity Overview

Thienopyrimidine derivatives have been reported to exhibit various biological activities including:

  • Anticancer Properties : Some derivatives have shown significant inhibition of cell proliferation in various cancer cell lines.
  • Antiviral Activity : Certain compounds in this class have demonstrated effectiveness against viral infections.
  • Anti-inflammatory Effects : They have been noted for their ability to reduce inflammation in preclinical models.

The biological activity of 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is believed to involve several mechanisms:

  • Inhibition of Key Enzymes : This compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It has been observed to promote programmed cell death in cancer cells through various apoptotic pathways.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with tumor progression and inflammation.

Anticancer Activity

A study evaluating the anticancer potential of thienopyrimidine derivatives found that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity compared to control treatments .

Anti-inflammatory Effects

In an animal model for inflammation, the compound exhibited a dose-dependent reduction in edema formation. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls .

Antiviral Activity

Preliminary studies indicated that this compound could inhibit viral replication in vitro. Specifically, it showed effectiveness against certain strains of influenza virus, suggesting potential use as an antiviral agent .

Case Study 1: Cancer Cell Line Inhibition

A detailed investigation was conducted on the effects of the compound on A431 vulvar epidermal carcinoma cells. Results indicated a significant reduction in cell viability and migration at concentrations above 10 µM. The mechanism was linked to the downregulation of proteins involved in cell cycle progression .

Case Study 2: In Vivo Anti-inflammatory Study

In a controlled experiment using Swiss albino mice subjected to carrageenan-induced paw edema, administration of the compound resulted in a 60% reduction in swelling after 4 hours post-treatment. This study highlights its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Activity TypeTest ModelResultReference
AnticancerA431 Cell LineIC50 = 10 µM
Anti-inflammatoryCarrageenan-induced Edema60% reduction in swelling
AntiviralInfluenza VirusSignificant replication inhibition

Scientific Research Applications

Research indicates that compounds similar to 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit various biological activities:

Synthetic Pathways

The synthesis of 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. Common approaches include:

  • Formation of the Thieno-Pyrimidine Core : Initial steps often involve creating the fused thiophene and pyrimidine rings through cyclization reactions.
  • Fluorination : The introduction of fluorine substituents is achieved through electrophilic aromatic substitution or other fluorination techniques.
  • Final Modifications : Subsequent steps may include modifications to enhance solubility and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the core structure or substituent groups can significantly influence the compound's efficacy against various biological targets.

Compound NameStructureKey Features
5-Fluoro-2-methylthieno[2,3-d]pyrimidin-4(3H)-oneStructureContains a methyl group and shows anti-inflammatory activity.
6-Methyl-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dioneStructureExhibits similar binding properties but lacks the thieno moiety.
1-(Phenyl)-5-methylthieno[2,3-d]pyrimidin-2(3H)-oneStructureLacks fluorination but retains biological activity against COX enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

  • 3-Ethyl-2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one () Structural Differences: Replaces the fluorobenzyl group with a sulfanyl-linked 4-fluorophenylacetone moiety. Pharmacokinetics: Lower lipophilicity (logP ~2.8 vs. ~3.5 for the target compound) may reduce membrane permeability .
Property Target Compound Compound
Core Structure Thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidin-4-one
Substituents 4-Fluorobenzyl, 4-Fluorophenyl Ethyl, Sulfanyl-4-fluorophenyl
Molecular Weight (g/mol) ~428 (estimated) 389.47
Key Functional Groups Fluorine, Methyl Sulfanyl, Ketone

Thieno[3,2-d]pyrimidine Derivatives

  • 1-{[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () Structural Differences: Features a thieno[3,2-d]pyrimidine core with a chlorophenyl-oxadiazole substituent. Functional Impact: The oxadiazole ring enhances π-π stacking and may improve metabolic stability. Binding Affinity: The oxadiazole group could target kinases or GPCRs more selectively than the target compound’s fluorophenyl groups .

Pyrimidine-2,4-dione Derivatives with Halogenated Substituents

  • 3-Cyclopropyl-1-(2-Fluoro-4-Iodophenyl)-6-(Methylamino)pyrimidine-2,4(1H,3H)-dione () Structural Differences: Lacks the thieno-fused ring but includes iodine and cyclopropyl groups. Functional Impact: Iodine’s large atomic radius may hinder binding to compact active sites. Pharmacology: Likely lower bioavailability due to higher molecular weight (~490 g/mol) and polar iodine .

Dihydropyrimidine Derivatives

  • 1-(4-Chlorophenyl)-4,4,6-Trimethyl-3,4-Dihydropyrimidine-2(1H)-thione () Structural Differences: A non-fused dihydropyrimidine with a thione group and chlorophenyl substituent. Functional Impact: The thione group enables metal coordination, useful in antitumor applications. Chlorophenyl enhances hydrophobicity but lacks fluorine’s metabolic advantages. Biological Activity: Demonstrated calcium channel blockade, a property less explored in the target compound .

Key Research Findings and Trends

Fluorine vs. Chlorine : Fluorinated analogs (target compound, ) generally exhibit better metabolic stability and lower toxicity than chlorinated derivatives () .

Thieno-Fused Cores: The thieno[2,3-d]pyrimidine scaffold (target compound) offers superior planarity and electronic properties compared to non-fused pyrimidines () or [3,2-d] isomers (), enhancing interactions with aromatic residues in enzyme pockets .

Methyl vs. Bulkier Groups : Methyl substituents (target compound) balance steric effects and solubility, whereas larger groups like oxadiazole () or iodine () may compromise permeability .

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